4-(2,6-Dimethylanilino)-4-oxobut-2-enoic acid is an organic compound classified under the category of α,β-unsaturated carboxylic acids. It is characterized by the presence of a dimethylaniline moiety and an oxobutenoic acid structure. The compound has the molecular formula and a molecular weight of 219.24 g/mol. Its CAS numbers are 198220-53-0 and 31460-31-8, indicating its unique identification in chemical databases .
The synthesis of 4-(2,6-dimethylanilino)-4-oxobut-2-enoic acid typically involves the following steps:
Technical parameters such as temperature, reaction time, and solvent choice can significantly influence the yield and purity of the final product .
The molecular structure of 4-(2,6-dimethylanilino)-4-oxobut-2-enoic acid can be described as follows:
InChI=1S/C12H13NO3/c1-8-4-3-5-9(2)12(8)13-10(14)6-7-11(15)16/h3-7H,1-2H3,(H,13,14)(H,15,16)/b7-6+CC1=C(C(=CC=C1)C)NC(=O)C=CC(=O)OThis structure indicates that the compound possesses both hydrophobic (due to the aromatic rings) and hydrophilic (carboxylic acid group) characteristics, which can influence its solubility and reactivity .
4-(2,6-Dimethylanilino)-4-oxobut-2-enoic acid is capable of undergoing several chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The mechanism of action for 4-(2,6-dimethylanilino)-4-oxobut-2-enoic acid involves its interaction with biological targets at the molecular level:
Further studies are required to elucidate specific pathways and targets for this compound.
The applications of 4-(2,6-dimethylanilino)-4-oxobut-2-enoic acid span several fields:
4-(2,6-Dimethylanilino)-4-oxobut-2-enoic acid is an α,β-unsaturated carboxylic acid derivative featuring an amide linkage to a 2,6-dimethyl-substituted aniline ring. Its systematic name (IUPAC) is (2E)-4-[(2,6-dimethylphenyl)amino]-4-oxobut-2-enoic acid, emphasizing the trans (E) configuration of the acrylic acid moiety [3] [9]. The compound’s molecular formula is C₁₂H₁₃NO₃, with a molecular weight of 219.24 g/mol [1] [3]. Key identifiers include:
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Density | 1.243 g/cm³ | [3] |
| Melting Point | 169°C | [3] |
| Boiling Point | 436.3°C at 760 mmHg | [3] |
| Refractive Index | 1.609 | [3] |
| Flash Point | 217.6°C | [3] |
The 2,6-dimethyl substitution on the aniline ring imposes steric hindrance, influencing conformation and reactivity. The conjugated system (aniline amide–alkene–carboxylic acid) enables electronic delocalization, critical for its function as a Michael acceptor or dipolarophile [3].
This compound emerged in the late 1990s alongside efforts to synthesize sterically hindered anilinoacrylates for heterocyclic chemistry. Its first reported CAS registry (198220-53-0) corresponds to synthetic work between 1992–1997, coinciding with expanded exploration of N-aryl maleimide precursors [3] [9]. Commercial availability by suppliers like Synquest Labs and BOC Sciences since the early 2000s reflects its adoption as a specialty building block [1] [6]. Its synthesis typically involves:
As a bifunctional Michael acceptor, this compound serves two primary roles:
Table 2: Key Structural Analogs and Applications
| Analog | CAS Number | Use Case | |
|---|---|---|---|
| 4-(2,6-Diethylanilino)-4-oxobut-2-enoic acid | 306935-77-3 | Enhanced steric bulk for selective protein conjugation | [2] |
| 4-Oxo-4-(4-toluidino)but-2-enoic acid | 37904-03-3 | Electronic materials synthesis | [1] |
| (2Z)-4-[(4-Bromo-2,6-dimethylphenyl)amino]-4-oxobut-2-enoic acid | 1158094-67-7 | Halogenated intermediate for cross-coupling | [1] |
Its structural plasticity enables tuning pharmacokinetic properties:
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4
CAS No.: